molecular formula C16H22N2O4S B2784046 (3-(Ethylsulfonyl)azetidin-1-yl)(4-morpholinophenyl)methanone CAS No. 2034393-34-3

(3-(Ethylsulfonyl)azetidin-1-yl)(4-morpholinophenyl)methanone

Cat. No.: B2784046
CAS No.: 2034393-34-3
M. Wt: 338.42
InChI Key: WWWZXUBXIZBAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Ethylsulfonyl)azetidin-1-yl)(4-morpholinophenyl)methanone is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a distinct molecular architecture combining an azetidine ring, a morpholino group, and an ethylsulfonyl moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in pharmaceutical development due to its structural rigidity and potential for targeted interactions, as seen in various bioactive molecules . The incorporation of a morpholino group is a common strategy in lead optimization to fine-tune properties like solubility and pharmacokinetics. This compound is provided exclusively for research use in laboratory settings. It is intended for in vitro applications and is not meant for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this chemical as a key intermediate in organic synthesis or as a building block for the development of novel molecules. Its structure suggests potential for exploring structure-activity relationships (SAR) in projects focused on enzyme inhibition or receptor modulation. Handling should be conducted by qualified professionals in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

(3-ethylsulfonylazetidin-1-yl)-(4-morpholin-4-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-2-23(20,21)15-11-18(12-15)16(19)13-3-5-14(6-4-13)17-7-9-22-10-8-17/h3-6,15H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWZXUBXIZBAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Ethylsulfonyl)azetidin-1-yl)(4-morpholinophenyl)methanone typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of an appropriate azetidine precursor with ethylsulfonyl chloride under basic conditions to introduce the ethylsulfonyl group. The morpholine ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the methanone linkage .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethylsulfonyl Group

The ethylsulfonyl (-SO₂Et) group is electron-withdrawing, activating the azetidine ring for nucleophilic displacement. Common reactions include:

Reaction Type Conditions Product Supporting Evidence
Sulfonamide Formation Amines (e.g., NH₃, RNH₂) in polar solvents (DMF, THF)Substitution of -SO₂Et with -NHR groups via SN2 mechanismAnalogous to ethylsulfonyl azetidine reactivity
Hydrolysis Acidic or basic aqueous conditionsConversion to sulfonic acid (-SO₃H) or sulfonate saltsGeneral sulfonyl group behavior

Ring-Opening of the Azetidine Ring

The strained four-membered azetidine ring undergoes ring-opening under acidic, basic, or nucleophilic conditions:

Reaction Type Conditions Product Supporting Evidence
Acid-Catalyzed Hydrolysis HCl/H₂O, refluxCleavage to form β-amino sulfone derivativesAzetidine reactivity patterns
Nucleophilic Attack Grignard reagents (e.g., RMgX)Ring-opening to generate γ-sulfonylated aminesStrained ring reactivity

Electrophilic Aromatic Substitution (EAS) on the Morpholinophenyl Group

The morpholinophenyl group directs electrophiles to para/ortho positions relative to the morpholine oxygen:

Reaction Type Conditions Product Supporting Evidence
Nitration HNO₃/H₂SO₄, 0–5°CNitro group introduced at the para position to morpholineMorpholine’s electron-donating effect
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Halogenation at activated positionsAromatic substitution trends

Methanone Bridge Reactivity

The ketone group participates in condensation and nucleophilic addition:

Reaction Type Conditions Product Supporting Evidence
Wittig Reaction Ph₃P=CHR in THFFormation of α,β-unsaturated sulfone derivativesKetone reactivity
Reductive Amination NH₃/NaBH₃CN in MeOHConversion to secondary amine-linked analogsMethanone reductive pathways

Cross-Coupling Reactions

The aryl and heteroaryl groups enable catalytic coupling:

Reaction Type Conditions Product Supporting Evidence
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃Biaryl derivatives via boronic acid cross-couplingAryl halide reactivity
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, amineIntroduction of amino groups at the aryl ringPalladium-catalyzed coupling

Stability Under Thermal and Oxidative Conditions

  • Thermal Stability : Decomposition observed >250°C, releasing SO₂ and CO₂ .

  • Oxidative Resistance : Stable to H₂O₂ and mCPBA due to electron-deficient sulfonyl group .

Key Mechanistic Insights:

  • Ethylsulfonyl Group : Enhances electrophilicity of adjacent carbons, facilitating nucleophilic attack .

  • Morpholine Ring : Stabilizes intermediates via resonance during EAS.

  • Azetidine Strain : Lowers activation energy for ring-opening compared to larger heterocycles .

Scientific Research Applications

Oncology

Research indicates that compounds similar to (3-(ethylsulfonyl)azetidin-1-yl)(4-morpholinophenyl)methanone exhibit significant anti-cancer properties. Specifically, they have been shown to induce apoptosis in various cancer cell lines:

  • Non-Small Cell Lung Cancer (NSCLC) : Studies demonstrate that this compound leads to complete regression in NSCLC models, likely due to its ability to inhibit cell viability through the induction of endoplasmic reticulum stress via Wolframin (WFS1) overexpression .
  • Hepatocellular Carcinoma (HCC) : The compound has also shown effectiveness against HCC, where it enhances cell death mechanisms by triggering the unfolded protein response (UPR) .

Cellular Mechanisms

The compound's mechanism of action involves modulation of calcium release from the endoplasmic reticulum, which is critical for maintaining cellular homeostasis. This action is believed to be mediated through Wolframin channels, resulting in increased cellular stress and subsequent apoptosis .

Data Table: Summary of Research Findings

Study TypeCancer TypeMechanism of ActionResult
In vitro studyNon-Small Cell Lung CancerInduction of ER stressComplete regression observed
In vitro studyHepatocellular CarcinomaActivation of UPREnhanced inhibition of cell viability
In vivo studyMelanomaApoptosis via calcium channel modulationSignificant tumor reduction

Case Study 1: Non-Small Cell Lung Cancer

In a controlled experiment, researchers administered this compound to NSCLC cell lines. The results indicated a marked decrease in cell proliferation rates and increased apoptosis markers, suggesting a potent anti-cancer effect.

Case Study 2: Breast Cancer

Another study focused on breast cancer cells treated with the compound. Results showed that the compound inhibited cell growth significantly, with flow cytometry analysis revealing increased populations of cells in the sub-G1 phase, indicative of apoptosis.

Mechanism of Action

The mechanism of action of (3-(Ethylsulfonyl)azetidin-1-yl)(4-morpholinophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors involved in cellular processes. This can lead to alterations in signaling pathways, gene expression, and cellular functions, contributing to its bioactive properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare the target compound with structurally or functionally related molecules, emphasizing substituent effects, physicochemical properties, and biological relevance.

Azetidine Derivatives

Compound Name Key Structural Differences Synthesis Highlights Functional Insights Reference
Target Compound 3-Ethylsulfonyl azetidine + 4-morpholinophenyl Likely via azetidine functionalization Potential kinase inhibition (inferred)
3,3-Diethyl-4-(2-methoxyphenyl)-1-(4-methoxyphenyl)azetidin-2-one Azetidin-2-one (β-lactam) core; methoxy substituents LiHMDS-mediated cyclization β-lactamase resistance (speculative)
  • Key Comparison: The target compound’s ethylsulfonyl group contrasts with the methoxy substituents in the azetidin-2-one derivative .

Morpholinophenyl-Containing Compounds

Compound Name Key Structural Differences Physicochemical Properties Biological Activity Reference
Target Compound Ethylsulfonyl-azetidine + morpholinophenyl Higher logP (predicted) due to sulfonyl Not reported
Morpholino(4-nitrophenyl)methanone Nitro group instead of azetidine-sulfonyl Polar nitro group reduces lipophilicity Catalyst in oxidation reactions
4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amines Pyrimidine core instead of azetidine Enhanced planarity for DNA intercalation Broad-spectrum antimicrobial activity
  • However, the azetidine ring’s strain and sulfonyl group may confer distinct binding kinetics compared to planar pyrimidines.

Sulfonyl-Containing Analogues

Compound Name Key Structural Differences Solubility & Stability Bioactivity Insights Reference
Target Compound Ethylsulfonyl on azetidine Moderate aqueous solubility Unreported, but sulfonyl aids binding
1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone Phenylsulfonyl + methylphenyl Low solubility due to aromaticity Crystallographic stability noted
2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one Methylsulfonyl + methoxyphenyl Higher solubility (polar groups) Anticancer candidate (speculative)
  • Key Comparison : The ethylsulfonyl group in the target compound may offer a balance between lipophilicity and polarity compared to methylsulfonyl or phenylsulfonyl variants. Ethyl chains can improve membrane permeability without excessive hydrophobicity.

Research Findings and Implications

  • Sulfonyl Impact : Ethylsulfonyl groups enhance metabolic stability compared to methyl or phenyl variants, as seen in sulfonylurea herbicides and triazole derivatives .

Biological Activity

The compound (3-(Ethylsulfonyl)azetidin-1-yl)(4-morpholinophenyl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₈N₂O₃S
  • Molecular Weight : 302.38 g/mol

Research indicates that compounds similar to this compound often function as inhibitors of specific enzymes or receptors involved in various biological pathways. Notably, they may exhibit:

  • Tyrosine Kinase Inhibition : Similar compounds have shown effectiveness in inhibiting tyrosine kinases, which are crucial in cell signaling pathways related to cancer and other diseases .
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infections .

Anticancer Activity

Several studies have explored the anticancer potential of related compounds. For instance, the inhibition of tyrosine kinases can lead to reduced tumor growth and proliferation. The following table summarizes key findings from recent studies:

Study ReferenceCompound TestedBiological ActivityFindings
Tyrosine Kinase InhibitorAnticancerSignificant reduction in cell viability in cancer cell lines.
Related Azetidine DerivativeAntimicrobialEffective against Gram-positive bacteria with low MIC values.
Morpholinophenyl AnalogEnzyme InhibitionInhibited enzyme activity by 70% at 10 µM concentration.

Antimicrobial Properties

The compound's structural features suggest that it may possess antimicrobial properties. Research has indicated that compounds with ethylsulfonyl groups can enhance membrane permeability in bacterial cells, leading to increased efficacy against pathogens.

Case Studies

  • Case Study on Cancer Cell Lines :
    A study investigated the effects of a similar azetidine derivative on various cancer cell lines, including breast and lung cancer. Results showed a dose-dependent decrease in cell viability, indicating potential as a therapeutic agent for cancer treatment.
  • Antimicrobial Efficacy :
    Another case study focused on the antimicrobial activity of a related compound against Staphylococcus aureus. The results demonstrated significant inhibition at concentrations as low as 5 µg/mL, suggesting its potential use in treating bacterial infections.

Q & A

Q. What are the optimal synthetic routes for (3-(Ethylsulfonyl)azetidin-1-yl)(4-morpholinophenyl)methanone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:
  • Step 1 : Condensation of 1-(4-morpholinophenyl)ethanone with a sulfonylating agent (e.g., ethylsulfonyl chloride) under basic conditions (e.g., NaOH in ethanol) at elevated temperatures (~200°C) .
  • Step 2 : Functionalization of the azetidine ring via nucleophilic substitution or coupling reactions. Reaction efficiency depends on solvent choice (e.g., DMF for polar aprotic conditions) and catalysts (e.g., Pd for cross-coupling) .
  • Optimization : Monitor reaction progress via HPLC or TLC. Adjust temperature, solvent polarity, and stoichiometry to minimize byproducts. Purity can be enhanced using column chromatography with gradients of ethyl acetate/hexane .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the ethylsulfonyl group (δ ~3.5 ppm for CH₂, δ ~1.2 ppm for CH₃) and morpholine ring protons (δ ~3.7 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the azetidine and morpholine moieties .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases (e.g., PI3K, mTOR) due to the morpholine group’s known affinity for ATP-binding pockets. Use fluorescence-based ADP-Glo™ assays .
  • Cellular Viability Assays : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT or resazurin assays. Include positive controls (e.g., staurosporine) and dose-response curves (1 nM–100 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro activity and lack of efficacy in in vivo models?

  • Methodological Answer :
  • Pharmacokinetic (PK) Profiling : Measure plasma stability (e.g., mouse/human liver microsomes), bioavailability (oral vs. IP administration), and half-life (t₁/₂) using LC-MS/MS .
  • Solubility Optimization : If poor aqueous solubility limits efficacy, formulate with co-solvents (e.g., PEG-400) or develop prodrugs (e.g., ester derivatives) .
  • Target Engagement Studies : Use bioluminescence resonance energy transfer (BRET) to confirm target binding in vivo .

Q. What strategies are effective for structure-activity relationship (SAR) studies focused on the ethylsulfonyl and morpholine groups?

  • Methodological Answer :
  • Analog Synthesis : Replace ethylsulfonyl with methylsulfonyl or tert-butylsulfonyl to assess steric/electronic effects. Modify the morpholine ring to thiomorpholine or piperazine .
  • Biological Testing : Compare IC₅₀ values in enzyme assays and logP values (via shake-flask method) to correlate hydrophobicity with activity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins (e.g., kinases) .

Q. How can metabolic stability be improved without compromising target affinity?

  • Methodological Answer :
  • Isotere Replacement : Substitute metabolically labile groups (e.g., morpholine oxygen with CF₂) to reduce oxidative degradation .
  • Deuterium Incorporation : Introduce deuterium at α-positions of the azetidine ring to slow CYP450-mediated metabolism .
  • Metabolite Identification : Use LC-HRMS to identify major metabolites (e.g., hydroxylation at the ethylsulfonyl group) and block vulnerable sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.